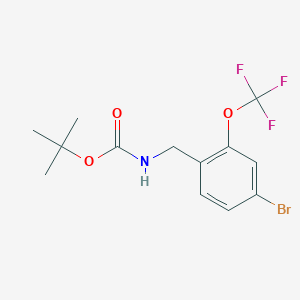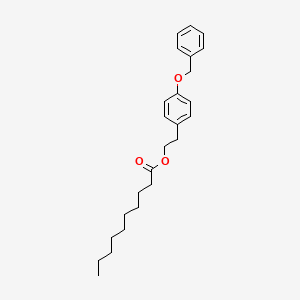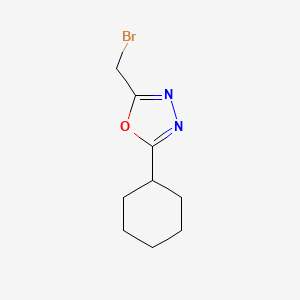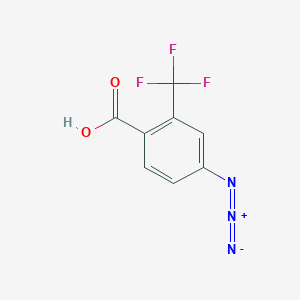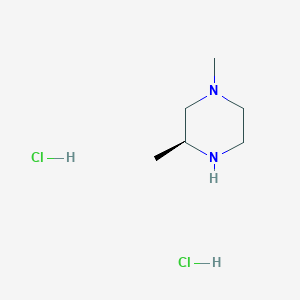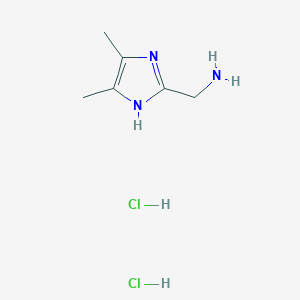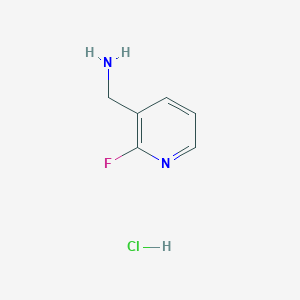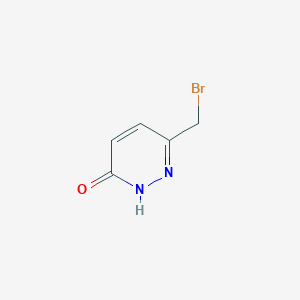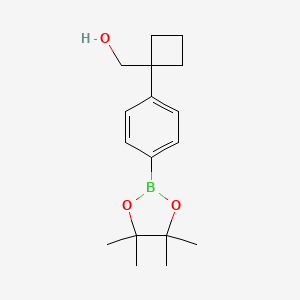
(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)methanol
Übersicht
Beschreibung
The compound (1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)methanol is a boronic acid pinacol ester derivative . These types of compounds are often used in organic synthesis, particularly in Suzuki cross-coupling reactions .
Synthesis Analysis
The synthesis of this compound could potentially involve a Suzuki cross-coupling reaction . This reaction is commonly used to couple boronic acids with other organic compounds .Molecular Structure Analysis
The molecular structure of this compound includes a boronic acid pinacol ester group, which is characterized by the presence of a boron atom bonded to two oxygen atoms and two carbon atoms . The rest of the molecule consists of a phenyl group and a cyclobutyl group .Chemical Reactions Analysis
As mentioned earlier, the boronic acid pinacol ester functional groups are ideal for Suzuki cross-coupling reactions . This reaction can be used to extend the size of the structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, a similar compound, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, has a boiling point of 42-43 °C at 50 mmHg and a density of 0.882 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kreuzkupplungsreaktionen
Diese Verbindung ist ein wertvoller Bestandteil der Suzuki-Miyaura-Kreuzkupplungsreaktionen, die eine zentrale Rolle bei der Bildung von Kohlenstoff-Kohlenstoff-Bindungen in der organischen Chemie spielen. Die Boronsäureester-Einheit der Verbindung kann unter Palladiumkatalyse mit verschiedenen Halogeniden oder Triflaten gekoppelt werden, was zur Bildung von Biarylstrukturen führt, die häufig in Pharmazeutika, Agrochemikalien und organischen Materialien vorkommen .
Protodeboronierung
Die Protodeboronierung von Pinacolboronsäureestern, einschließlich dieser Verbindung, ist eine bedeutende Transformation in der synthetischen Chemie. Sie ermöglicht die Entfernung der Boronsäureestergruppe, oft als letzter Schritt in der Synthese, um die entsprechenden Kohlenwasserstoffe zu erhalten. Dieser Prozess ist entscheidend für die Synthese komplexer Moleküle, bei denen die Borgruppe nicht mehr benötigt wird .
Arzneimittelentwicklung und Diagnostik
Die Derivate der Verbindung werden in bildgebenden Verfahren wie der Positronen-Emissions-Tomographie (PET) eingesetzt, was einen Durchbruch in der klinischen Arzneimittelentwicklung und Diagnostik darstellt. Der Boronsäureester spielt eine Rolle bei der Synthese von Bildgebungsmitteln, die verwendet werden, um biologische Prozesse in Echtzeit zu visualisieren .
Bausteine der organischen Synthese
Als Boronsäureester dient diese Verbindung als stabiler und vielseitiger Baustein in der organischen Synthese. Sie kann in verschiedene funktionelle Gruppen umgewandelt werden, wodurch der Aufbau einer großen Bandbreite an organischen Verbindungen ermöglicht wird. Ihre Stabilität und Reaktivität machen sie für den Einsatz in verschiedenen synthetischen Anwendungen geeignet .
Wirkmechanismus
Target of Action
Boronic acid pinacol esters are generally used as reagents in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic acid pinacol ester compound interacts with a palladium catalyst. The palladium catalyst facilitates the oxidative addition of the boronic ester to an organohalide, forming a new carbon-carbon bond . This reaction is highly tolerant of various functional groups and occurs under mild conditions .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key step in many biochemical pathways, particularly in the synthesis of complex organic molecules . The resulting carbon-carbon bond formation can lead to significant downstream effects, including the creation of new molecular structures with potential biological activity.
Pharmacokinetics
It’s important to note that the stability and reactivity of boronic acid pinacol esters can be influenced by factors such as ph and the presence of water . These factors can affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The primary result of the action of (1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)methanol is the formation of new carbon-carbon bonds. This can lead to the synthesis of complex organic molecules, which can have various molecular and cellular effects depending on their structure and properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of water can accelerate the hydrolysis of boronic acid pinacol esters . Additionally, the pH of the environment can significantly influence the rate of this reaction .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO3/c1-15(2)16(3,4)21-18(20-15)14-8-6-13(7-9-14)17(12-19)10-5-11-17/h6-9,19H,5,10-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCCMRZIQNQOHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CCC3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid](/img/structure/B1532509.png)
